molecular formula C54H46Cl2P2Ru B1279170 (R)-RuCl[(p-cymene)(BINAP)]Cl CAS No. 145926-28-9

(R)-RuCl[(p-cymene)(BINAP)]Cl

Cat. No. B1279170
M. Wt: 928.9 g/mol
InChI Key: WNHLGYRPKARUHY-UHFFFAOYSA-L
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Description

Chemical Reactions Analysis

  • Asymmetric Hydrogenation : This complex serves as a catalyst for asymmetric hydrogenation reactions. For instance, it can efficiently reduce α,α-disubstituted vinyl ethers to their corresponding chiral alcohols .

Scientific Research Applications

Application in Asymmetric Synthesis and Chiral Catalysts

“®-RuCl[(p-cymene)(BINAP)]Cl” is a chiral precious metal catalyst used in asymmetric hydrogenation reactions . It’s also used in the synthesis of other complexes for various applications .

Method of Application

The compound is typically used as a catalyst in chemical reactions. The exact procedures can vary depending on the specific reaction .

Results or Outcomes

As a catalyst, “®-RuCl[(p-cymene)(BINAP)]Cl” can facilitate chemical reactions, particularly asymmetric hydrogenation reactions. The outcomes of these reactions would depend on the specific reactants used .

Application in Anticancer Research

Ruthenium complexes, including those with p-cymene ligands, have been studied for their potential anticancer properties .

Method of Application

In the context of anticancer research, these complexes are typically synthesized and then tested in vitro against various cancer cell lines. The MTT assay is one common method used to determine the cytotoxicity of the complexes .

Results or Outcomes

Although the specific outcomes can vary, some studies have found that ruthenium complexes can show efficient cytotoxicity in certain cancer cells. For example, one study found that two new Ru(p-cymene) complexes showed efficient cytotoxicity in breast cancer cells .

Application in Industrial Chemistry

“®-RuCl[(p-cymene)(BINAP)]Cl” is used in industrial chemistry as a catalyst for various chemical reactions .

Method of Application

The compound is typically used as a catalyst in chemical reactions. The exact procedures can vary depending on the specific reaction .

Results or Outcomes

As a catalyst, “®-RuCl[(p-cymene)(BINAP)]Cl” can facilitate chemical reactions, improving the efficiency and selectivity of these reactions .

Application in LED Manufacturing

Organometallic compounds like “®-RuCl[(p-cymene)(BINAP)]Cl” are used in the manufacturing of LEDs .

Method of Application

In LED manufacturing, these compounds are used in the deposition of thin films. The exact procedures can vary depending on the specific manufacturing process .

Results or Outcomes

The use of “®-RuCl[(p-cymene)(BINAP)]Cl” in LED manufacturing can improve the performance and efficiency of the LEDs .

Application in Organometallic Chemistry

“®-RuCl[(p-cymene)(BINAP)]Cl” is one of numerous organometallic compounds used in various applications in organometallic chemistry .

Method of Application

The compound is typically used as a reagent or catalyst in organometallic reactions. The exact procedures can vary depending on the specific reaction .

Results or Outcomes

As a reagent or catalyst, “®-RuCl[(p-cymene)(BINAP)]Cl” can facilitate organometallic reactions, improving the efficiency and selectivity of these reactions .

Application in Pharmaceuticals

Organometallic compounds like “®-RuCl[(p-cymene)(BINAP)]Cl” are used in the pharmaceutical industry .

Method of Application

In pharmaceuticals, these compounds are used in the synthesis of various drugs. The exact procedures can vary depending on the specific synthesis process .

Results or Outcomes

The use of “®-RuCl[(p-cymene)(BINAP)]Cl” in pharmaceuticals can improve the efficiency of drug synthesis and potentially lead to the development of new drugs .

Future Directions

: Sigma-Aldrich Product Page : Sigma-Aldrich Product Page (Alternative Complex) : Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl-directed Ru-catalyzed asymmetric hydrogenation of α,α-disubstituted vinyl ethers

properties

IUPAC Name

dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHLGYRPKARUHY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H46Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

928.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-RuCl[(p-cymene)(BINAP)]Cl

CAS RN

130004-33-0, 145926-28-9
Record name (S)-RuCl[(p-cymene(BINAP)Cl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalen]chloro(p-cymene)rutheniumchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Bernas, A Bernas, P Mäki-Arvela, R Leino… - Catalysis Science & …, 2012 - pubs.rsc.org
The asymmetric hydrogenation of geraniol (3,7-dimethylocta-2,6-dien-1-ol) to citronellol was performed using ruthenium BINAP catalysts at 60 C. The influence of solvent (methanol, …
Number of citations: 5 pubs.rsc.org
Q Ding, J Zhao, H Zhang, C Li, M Sun… - Angewandte …, 2022 - Wiley Online Library
Here, chiral second near‐infrared (NIR‐II) emitting rare‐earth doped silver selenide nanoparticles (R‐ or S‐Ag 2 Se:Nd/Yd/Er NPs) were fabricated, exhibiting circular dichroism peak at …
Number of citations: 7 onlinelibrary.wiley.com
AB Dongil, B Bachiller-Baeza, A Guerrero-Ruiz… - Catalysis …, 2012 - Elsevier
Graphite oxide (GO), previously functionalized with an alkoxysilane or with an isocyanate, and a chiral amine, was used as support for the immobilization of the homogeneous Ru-…
Number of citations: 26 www.sciencedirect.com
S Feng, H Zhang, Z Tang, X Peng, M Yang… - … Process Research & …, 2022 - ACS Publications
Chemical process development efforts leading to the large-scale production of RGT-068A are discussed. Process optimization resulted in (1) successful replacement of the Stille …
Number of citations: 1 pubs.acs.org
T Floris, P Kluson, M Slater - Reaction Kinetics, Mechanisms and …, 2011 - akjournals.com
Structurally different chiral ruthenium complexes were used in the asymmetric hydrogenation of methyl acetoacetate to methyl ( R )-3-hydroxybutanoate. The naphthalene and dioxazole …
Number of citations: 13 akjournals.com
U Schmidt, V Leitenberger, H Griesser, J Schmidt… - …, 1992 - thieme-connect.com
Synthesis of Hydroxydiisotyrosine by the Enolate Method The reaction sequence is illustrated in Scheme 2. The aryl bromide 16 represents a completely protected 2-hydroxy-5-…
Number of citations: 60 www.thieme-connect.com
L Fang, S Liu, L Han, H Li, F Zhao - Organometallics, 2017 - ACS Publications
The preparation of cis-2,3-dihydrobenzofuranols with two stereocenters through aqueous asymmetric transfer hydrogenation (ATH) of benzofuranones with the metal catalyst Ru(II) via …
Number of citations: 23 pubs.acs.org
S Chakrabortty, S Zheng, F Kallmeier, E Baráth… - …, 2023 - Wiley Online Library
Direct asymmetric reductive amination of bio‐based levulinic acid (LA) to the enantioenriched 5‐methylpyrrolidinone is achieved by using a readily available chiral Ru/bisphosphine …
A Gioiello, P Sabbatini, E Rosatelli, A Macchiarulo… - Tetrahedron, 2011 - Elsevier
A new divergent synthesis of DAF-12 ligands, namely Δ 4 - and Δ 7 -dafachronic acid, is described starting from the natural bile acid hyodeoxycholic acid. Homologation of the side …
Number of citations: 14 www.sciencedirect.com
J Gaß - 2022 - archiv.ub.uni-marburg.de
In der vorliegenden Arbeit wurde eine erste Totalsynthese zum Aufbau des Naturstoffs Collinolacton untersucht. Dieses Vorhaben wurde in Form einer Kooperation zwischen den …
Number of citations: 2 archiv.ub.uni-marburg.de

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